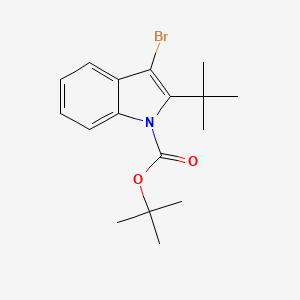
tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate is an organic compound that features a tert-butyl group attached to a brominated indole core. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
The synthesis of tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate typically involves the bromination of an indole derivative followed by the introduction of tert-butyl groups. One common method involves the use of tert-butyl alcohol and bromine in the presence of a suitable catalyst. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole core can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate exerts its effects involves the interaction of its brominated indole core with various molecular targets. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds include:
tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate: This compound also features a brominated aromatic core with tert-butyl groups, but with additional substituents like chlorine and fluorine.
tert-Butyl bromoacetate: Another brominated compound with tert-butyl groups, used in different synthetic applications.
The uniqueness of tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate lies in its indole core, which imparts distinct chemical properties and reactivity compared to other brominated tert-butyl compounds .
Propriétés
Formule moléculaire |
C17H22BrNO2 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
tert-butyl 3-bromo-2-tert-butylindole-1-carboxylate |
InChI |
InChI=1S/C17H22BrNO2/c1-16(2,3)14-13(18)11-9-7-8-10-12(11)19(14)15(20)21-17(4,5)6/h7-10H,1-6H3 |
Clé InChI |
ANLYPQZOQUVTSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13138920.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138925.png)
![[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-](/img/structure/B13138929.png)
![[1(2H),3'-Bipyridin]-2-one](/img/structure/B13138935.png)
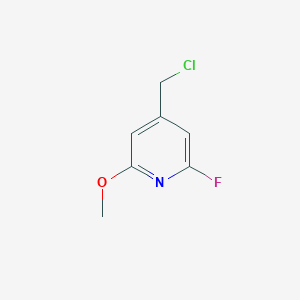
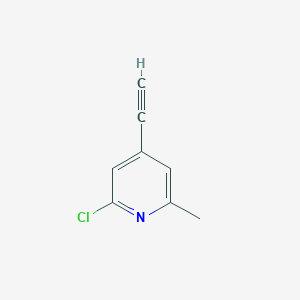

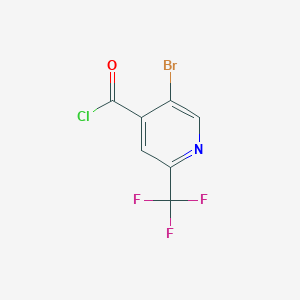
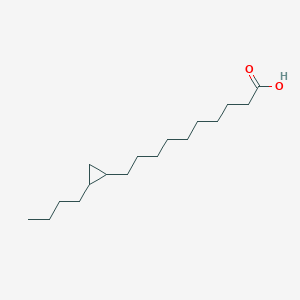
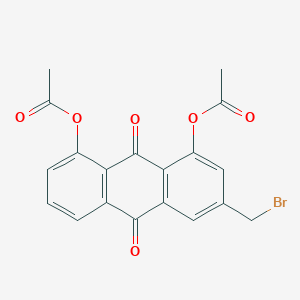
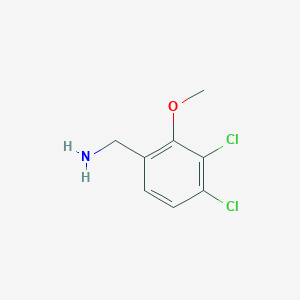
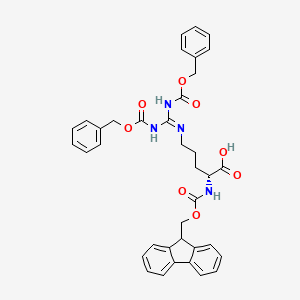
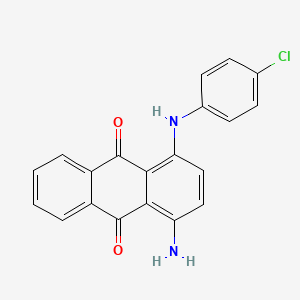
![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
